![molecular formula C12H13ClN4OS B2361387 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide CAS No. 1226441-82-2](/img/structure/B2361387.png)
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide
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Overview
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide in lab experiments is its potential as a therapeutic agent for cancer, fungal, and bacterial infections. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide. One direction is to continue investigating its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to further study its mechanism of action to optimize its use in lab experiments. Additionally, future studies could investigate its potential as an anti-inflammatory agent and its effects on other physiological processes.
Synthesis Methods
The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide involves a series of chemical reactions. The starting materials for the synthesis are 5-chloro-2-amino-pyridine and 2-bromo-4-(ethylamino)thiazole. The reaction between these two compounds results in the formation of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide.
Scientific Research Applications
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-2-14-11(18)5-9-7-19-12(16-9)17-10-4-3-8(13)6-15-10/h3-4,6-7H,2,5H2,1H3,(H,14,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGVVCGBOVGDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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